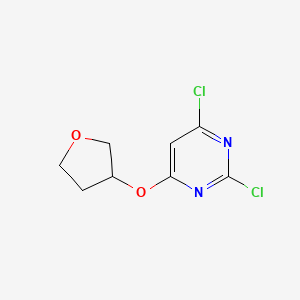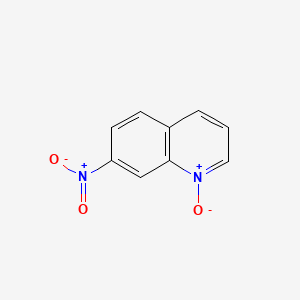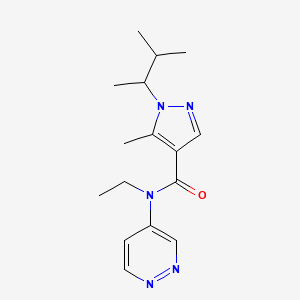
1-(dimethylamino)-5-hydroxypentan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dimethylamino)-5-hydroxypentan-2-one (DMHP) is an organic compound that is widely used in scientific research and lab experiments due to its unique properties. It is a small molecule with a molecular weight of 128.17 g/mol and is soluble in water. DMHP has been used in various fields, ranging from synthetic organic chemistry to biochemistry.
科学的研究の応用
1-(dimethylamino)-5-hydroxypentan-2-one has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of various compounds, such as amines, alcohols, and aldehydes. In addition, it has been used in the synthesis of biologically active compounds, such as antifungal agents. 1-(dimethylamino)-5-hydroxypentan-2-one has also been used as a reagent in the analysis of various compounds, including amino acids and peptides. Furthermore, it has been used as a catalyst in organic reactions, such as the Heck reaction.
作用機序
The mechanism of action of 1-(dimethylamino)-5-hydroxypentan-2-one is not yet fully understood. It is believed that 1-(dimethylamino)-5-hydroxypentan-2-one acts as a proton donor, donating a proton to the substrate molecule. This protonation increases the reactivity of the substrate molecule, allowing it to undergo the desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(dimethylamino)-5-hydroxypentan-2-one are not yet fully understood. However, it has been suggested that 1-(dimethylamino)-5-hydroxypentan-2-one may have a role in the regulation of cell growth and differentiation. It has also been suggested that 1-(dimethylamino)-5-hydroxypentan-2-one may act as an antioxidant, protecting cells from oxidative stress.
実験室実験の利点と制限
1-(dimethylamino)-5-hydroxypentan-2-one has several advantages for lab experiments. It is inexpensive, readily available, and easy to synthesize. It is also soluble in water, making it easy to work with. However, 1-(dimethylamino)-5-hydroxypentan-2-one also has some limitations. It is not very stable and can decompose over time. In addition, it has a low boiling point and can easily evaporate.
将来の方向性
There are a number of potential future directions for 1-(dimethylamino)-5-hydroxypentan-2-one. One potential direction is to explore its potential role in the regulation of cell growth and differentiation. Another potential direction is to investigate its potential antioxidant properties. Additionally, further research could be done to explore its potential applications in the synthesis of biologically active compounds. Finally, further research could be done to explore its potential catalytic properties.
合成法
1-(dimethylamino)-5-hydroxypentan-2-one is synthesized through a condensation reaction between dimethylamine and pentan-2-one. The reaction is catalyzed by a Lewis acid, such as zinc chloride, and takes place in a solvent, such as dichloromethane. The reaction is typically carried out at room temperature and yields a product with a yield of approximately 90%.
特性
IUPAC Name |
1-(dimethylamino)-5-hydroxypentan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-8(2)6-7(10)4-3-5-9/h9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHHOYHLHUSNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylamino)-5-hydroxypentan-2-one | |
CAS RN |
4209-42-1 |
Source


|
| Record name | 1-(dimethylamino)-5-hydroxypentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

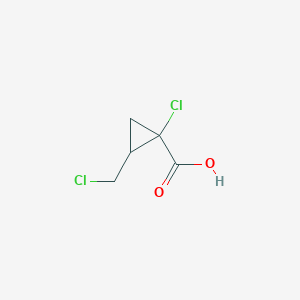
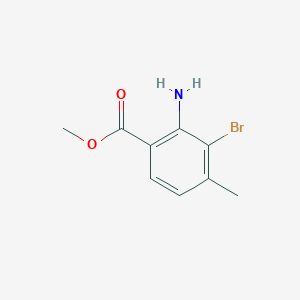

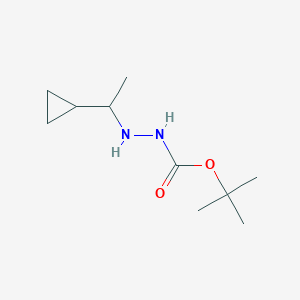
![2-[(2-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B6598518.png)





![ethyl 4-[3-(1,3-dioxaindan-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate](/img/structure/B6598559.png)
